molecular formula C21H42N4O10 B13717061 t-Boc-Aminooxy-PEG7-azide

t-Boc-Aminooxy-PEG7-azide

Cat. No.: B13717061
M. Wt: 510.6 g/mol
InChI Key: SSNHQTMYMISNFI-UHFFFAOYSA-N
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Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Linker Chemistry

Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units. chempep.com They are widely used in biomedical and pharmaceutical research due to a range of favorable properties. precisepeg.com These properties include high water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.comthermofisher.com The use of PEG in biological contexts began in the 1970s to improve the stability and circulation time of proteins. chempep.com Since the 1990s, the development of monodisperse PEG linkers, which have a precisely defined number of ethylene glycol units and thus a specific molecular weight, has allowed for more exact bioconjugation strategies. chempep.combroadpharm.com

PEG linkers serve as spacers to connect various molecular components, such as drugs, proteins, or imaging agents. chempep.com The length of the PEG chain can be adjusted to control the distance between the connected entities. chempep.com They are classified based on the reactive groups at their ends, which can be homobifunctional (identical reactive groups) or heterobifunctional (different reactive groups). biochempeg.comcd-bioparticles.net This versatility has led to their use in a wide array of applications, including drug delivery, tissue engineering, and diagnostics. purepeg.com

Significance of Multifunctional Linkers in Bioconjugation and Materials Science Research

Multifunctional linkers, particularly heterobifunctional ones, are indispensable in modern chemical and biological research. cornell.edu These molecular "bridges" are designed to connect two or more different chemical entities with high specificity. precisepeg.comcd-bioparticles.net This capability is crucial for constructing complex systems where precise control over molecular assembly is required.

In bioconjugation, heterobifunctional linkers are fundamental to creating antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. precisepeg.com The linker's design influences the stability, solubility, and release of the drug, directly impacting the ADC's effectiveness and safety. precisepeg.combroadpharm.com Furthermore, these linkers are used in targeted protein degradation (e.g., PROTACs), where they bring a target protein and an E3 ubiquitin ligase into proximity to induce the protein's destruction. precisepeg.commedchemexpress.com The ability to introduce different functionalities allows for sequential, controlled reactions, a process known as orthogonal conjugation. cornell.edu

In materials science, multifunctional linkers are used to functionalize surfaces, create hydrogels for tissue engineering, and assemble nanoparticles into functional materials. purepeg.comcornell.edu The PEG component of these linkers often enhances the water solubility and biocompatibility of the final material. thermofisher.com

Overview of t-Boc-Aminooxy-PEG7-Azide as a Heterobifunctional Reagent in Academic Studies

This compound is a prime example of a heterobifunctional PEG linker designed for advanced applications. ruixibiotech.com It possesses two distinct reactive groups at either end of a discrete seven-unit polyethylene glycol chain: an azide (B81097) group and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. axispharm.combroadpharm.com The PEG7 spacer is hydrophilic, which increases the aqueous solubility of conjugates. axispharm.combroadpharm.com

The azide (N₃) group is a stable and highly selective functional group. broadpharm.com It is primarily used in "click chemistry," a set of bioorthogonal reactions that are rapid and high-yielding. dcchemicals.com Specifically, the azide can react with molecules containing alkyne, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) groups to form a stable triazole linkage. broadpharm.commedchemexpress.comdcchemicals.com

The other terminus features an aminooxy group protected by a Boc group. axispharm.com This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive aminooxy group. broadpharm.comaxispharm.com The deprotected aminooxy group can then react specifically with aldehydes or ketones to form a stable oxime bond. broadpharm.comcd-bioparticles.net

This dual reactivity makes this compound a versatile tool for the sequential and controlled conjugation of different molecules. For instance, a biomolecule with an alkyne group can be attached via the azide, and after deprotection, a second molecule containing an aldehyde can be linked to the aminooxy end. This reagent has found use in the synthesis of PROTACs and other complex bioconjugates for research purposes. medchemexpress.commedchemexpress.com

Table 1: Properties of this compound

Property Value Source
Molecular Weight 510.6 g/mol ruixibiotech.comaxispharm.com
Formula C₂₁H₄₂N₄O₉ N/A
PEG Chain Length 7 units axispharm.com
Functional Group 1 Azide (-N₃) axispharm.com
Functional Group 2 Boc-protected Aminooxy (-ONH-Boc) axispharm.com
Purity ≥95% - 97% broadpharm.comaxispharm.com

| Storage Condition | -20°C | broadpharm.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Ethylene oxide
Azide
Alkyne
Bicyclononyne (BCN)
Dibenzocyclooctyne (DBCO)
tert-butyloxycarbonyl (Boc)
Aminooxy
Aldehyde

Properties

Molecular Formula

C21H42N4O10

Molecular Weight

510.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate

InChI

InChI=1S/C21H42N4O10/c1-21(2,3)35-20(26)24-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29-9-8-28-7-6-27-5-4-23-25-22/h4-19H2,1-3H3,(H,24,26)

InChI Key

SSNHQTMYMISNFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Precursor Development for T Boc Aminooxy Peg7 Azide

General Synthetic Routes for Aminooxy- and Azide-Functionalized Polyethylene (B3416737) Glycols

The synthesis of aminooxy- and azide-functionalized polyethylene glycols typically involves a multi-step process starting from a PEG diol. A common strategy is the asymmetric activation of one hydroxyl end-group, often through monotosylation, which allows for selective functionalization. mdpi.comepfl.chepfl.ch The azide (B81097) functionality is commonly introduced by reacting the tosylated PEG with sodium azide. mdpi.comepfl.chepfl.ch

For the aminooxy functionality, a parallel strategy can be employed. This often involves the conversion of a terminal hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with an aminooxy precursor. Alternatively, the azide group can be reduced to an amine, which can then be further derivatized. mdpi.comnih.gov The preparation of PEG-modified molecules is frequently achieved via reactive groups like aldehydes, amines, thiols, or azides that are complementary to target functional groups on other molecules. researchgate.netnih.gov

A two-step reaction is a common approach for transforming hydroxyl terminals into azides through mesylate intermediates. researchgate.netnih.govsemanticscholar.org This involves preparing the mesylate intermediates in a solvent like dichloromethane (B109758) with an excess of triethylamine (B128534) and mesyl chloride at low temperatures. nih.govsemanticscholar.org The subsequent displacement of the mesylate is achieved with an excess of sodium azide in a suitable solvent, such as refluxing ethanol. nih.govsemanticscholar.org

Strategies for tert-Butoxycarbonyl (Boc) Protection in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.orgfishersci.co.uk Its stability under most basic conditions and towards many nucleophiles makes it compatible with a variety of reaction conditions. nih.govorganic-chemistry.org

The introduction of the Boc group, or N-tert-butyloxycarbonylation, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Common bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction conditions are generally mild and flexible, often performed in solvents like water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or a biphasic mixture of chloroform (B151607) and water, usually at room temperature or with moderate heating. fishersci.co.uk Catalyst-free N-tert-butyloxycarbonylation of amines in water can chemoselectively produce N-t-Boc derivatives without side products. organic-chemistry.org

Deprotection of the Boc group is accomplished under acidic conditions. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol (B129727) are commonly used to cleave the carbamate (B1207046) and liberate the free amine. wikipedia.org To prevent side reactions from the t-butyl cation intermediate formed during deprotection, scavenger reagents like anisole (B1667542) or thioanisole (B89551) may be added. wikipedia.org

Precursor Design and Scalability Considerations in Academic Synthesis

The design of precursors for heterobifunctional PEGs like t-Boc-Aminooxy-PEG7-azide is a critical aspect of their synthesis. The use of monodisperse, or well-defined, PEG oligomers is gaining attention for applications requiring high purity. rsc.org Synthetic strategies often focus on chromatography-free procedures to improve scalability and reduce costs. rsc.orgresearchgate.net

For larger-scale synthesis, reaction conditions must be optimized to ensure high yields and purity while minimizing the use of hazardous reagents and complex purification techniques. rsc.orgresearchgate.net For instance, the development of methods that avoid chromatographic purification is a key consideration for producing these materials in larger quantities. rsc.org The choice of protecting groups and the sequence of functionalization steps are also crucial for an efficient and scalable synthesis.

Derivatization from Related PEG-Aminooxy and PEG-Azide Intermediates

The synthesis of this compound can proceed through the derivatization of key intermediates. For example, a PEG molecule functionalized with an azide at one terminus and a hydroxyl group at the other can serve as a precursor. mdpi.com The hydroxyl group can be converted to an aminooxy group, which is then protected with a Boc group.

The following table outlines common intermediates and their subsequent transformations:

IntermediateReagents and ConditionsProduct
α-Azide-ω-hydroxyl PEG1. TsCl, NEt₃, DCM 2. NaN₃, DMFα,ω-Diazide PEG
α-Azide-ω-hydroxyl PEGPPh₃, MeOH, refluxα-Amine-ω-hydroxyl PEG
α-Hydroxyl-ω-mesyl PEGNaN₃, EtOH, refluxα-Hydroxyl-ω-azide PEG
Amine-terminated PEG(Boc)₂O, Base (e.g., NaOH, DMAP)Boc-protected amine-terminated PEG

Optimization of Reaction Conditions for Yield and Purity in Research Scale Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a research setting. This involves careful consideration of solvents, reaction times, temperatures, and stoichiometry of reagents.

For the azidation step, the choice of solvent can be critical. While acetonitrile and THF have been used, chloroform has been shown to alleviate the formation of by-products, especially for hydroxyl azido (B1232118) PEGs. nih.gov For the Boc protection step, catalyst-free conditions in water can provide high chemoselectivity and avoid the formation of common side products like isocyanates and ureas. nih.govorganic-chemistry.org

The progress of each reaction step is typically monitored by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to ensure complete conversion and identify any potential side products. Purification of the final product and intermediates is often achieved through column chromatography or precipitation. nih.gov For PEG derivatives, precipitation in a non-solvent like diethyl ether is a common purification method. mdpi.com

The following table summarizes key optimization parameters for relevant reactions:

ReactionParameterOptimized ConditionRationale
Azidation of PEG-MesylateSolventChloroformMinimizes by-product formation. nih.gov
Boc Protection of AminesCatalyst/SolventCatalyst-free in waterHigh chemoselectivity, avoids toxic catalysts and side reactions. nih.govorganic-chemistry.org
Click Reaction (CuAAC)Pressure/Temperature130 bar, 35 °C (in scCO₂)Maximizes yield in supercritical fluid conditions. nih.gov
Peptide Synthesis CouplingHeatingInduction heatingEnhances reaction rates. unifi.it

Reaction Mechanisms and Bioorthogonal Ligation Chemistry of T Boc Aminooxy Peg7 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

The azide (B81097) group of t-Boc-Aminooxy-PEG7-azide readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". biochempeg.combroadpharm.com This reaction involves the efficient and highly regioselective coupling of the terminal azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.netacs.org The reaction is valued for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally robust for conjugating diverse biomolecules. nih.govacs.org The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the triazole product. researchgate.net

Regioselectivity and Reaction Kinetics in CuAAC

A defining feature of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. researchgate.net This specificity arises from the copper-catalyzed mechanism, which directs the cycloaddition pathway. The reaction kinetics are generally fast, with high yields often achieved at room temperature. acs.org The rate of the CuAAC reaction can be influenced by several factors, including the concentration of reactants, the solvent system, and the nature of the catalytic system employed. acs.orgresearchgate.net For instance, the position of the alkyne group relative to other functional groups on the reaction partner can affect the reaction rate; alkynes adjacent to an amide group have been shown to enhance kinetics. nih.gov

Catalytic Systems and Ligand Effects in Aqueous Media Research

The active catalyst in CuAAC is the copper(I) ion. broadpharm.com Since Cu(I) is prone to oxidation and disproportionation in aqueous media, the catalytic system typically involves generating Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govacs.org To stabilize the Cu(I) oxidation state, protect it from oxidation, and accelerate the reaction, ancillary ligands are widely used. broadpharm.comrsc.org

Tris(triazolylmethyl)amine ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are particularly effective. broadpharm.comnih.gov While TBTA is highly effective, its poor water solubility can be a limitation. nih.gov Water-soluble ligands like THPTA and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) have been developed to overcome this, enabling efficient catalysis in aqueous, biological environments. nih.govjenabioscience.com These ligands prevent the precipitation of copper acetylides and can significantly increase the reaction rate. rsc.org The choice of ligand and its ratio to copper can have complex effects on reaction kinetics, with excess ligand sometimes being inhibitory in certain solvent systems. nih.gov Research has shown that the structure of the ligand, including the chelate arm length and steric hindrance, significantly impacts both the reactivity of the Cu(I) complex and its stability against oxidation. rsc.org

Table 1: Common Catalytic Systems for CuAAC in Aqueous Media

Copper SourceReducing AgentLigandKey CharacteristicsReferences
CuSO₄Sodium AscorbateTBTAHighly effective at accelerating the reaction; poor water solubility. nih.govnih.gov
CuSO₄Sodium AscorbateTHPTAWater-soluble ligand, highly effective for bioconjugation in aqueous buffers. jenabioscience.com
CuSO₄Sodium AscorbateBTTAAWater-soluble ligand that can promote higher reaction efficiency under certain conditions. jenabioscience.com
Cu(I) salts (e.g., CuBr, CuI)None requiredVarious (e.g., PMDETA)Direct use of Cu(I), though sensitive to oxidation. Often used in organic solvents but can be adapted for aqueous systems with appropriate ligands. acs.org
Copper Wire/TubingNone requiredNone requiredHeterogeneous catalyst that provides a source of Cu(I) without additional reducing agents, minimizing copper contamination in the final product. nih.govnih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes (DBCO, BCN)

To circumvent the cellular toxicity associated with copper catalysts, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a copper-free alternative for bioconjugation. stratech.co.uknih.govmdpi.com This reaction utilizes the high ring strain of a cyclooctyne (B158145) to drive the [3+2] cycloaddition with an azide, such as the one present in this compound. chempep.com The release of this strain provides the thermodynamic driving force for the reaction, eliminating the need for a metal catalyst. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), which react efficiently with azides to form stable triazole products. axispharm.com

Reaction Kinetics and Efficiency in Copper-Free Systems

SPAAC reactions are characterized by their bioorthogonality, proceeding efficiently under physiological conditions without interfering with native biological processes. The reaction kinetics are typically second-order, and the rate is highly dependent on the specific cyclooctyne used. magtech.com.cn DBCO, for example, is known for its high reactivity and stability, leading to rapid covalent bond formation with azides at room temperature. biochempeg.comstratech.co.uk The efficiency of SPAAC makes it a powerful tool for in vivo applications and the labeling of living cells. nih.gov

Table 2: Comparison of Common Cyclooctynes in SPAAC

CyclooctyneFull NameKey FeaturesRelative ReactivityReferences
DBCODibenzocyclooctyneHigh reactivity and stability, broadly soluble. Widely used for copper-free click chemistry.High stratech.co.ukaxispharm.com
BCNBicyclononyneCompact and highly reactive due to significant ring strain.High axispharm.comresearchgate.net
DIBODibenzocyclooctynolReacts very fast with azides. The alcohol function provides a handle for further modifications.Very High researchgate.netnih.gov
DIFODifluorinated CyclooctynePropargylic fluorine atoms lower the alkyne LUMO, increasing reactivity.Very High researchgate.net

Influence of Ring Strain and Substituent Effects on SPAAC Reactivity

The primary driver for the SPAAC reaction is the high internal energy of the strained alkyne. mdpi.commagtech.com.cn The rational design of cyclooctynes has been a key area of research to enhance reaction rates. magtech.com.cn Increasing the ring strain, for example by fusing aromatic rings to the cyclooctyne core as seen in DBCO, significantly accelerates the cycloaddition. researchgate.net Another strategy involves lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) by introducing electron-withdrawing substituents, such as fluorine atoms, near the triple bond. magtech.com.cnresearchgate.net This modification makes the alkyne more electrophilic and thus more reactive toward the azide. Conversely, the electronic nature of the azide can also play a role, with electron-rich aliphatic azides generally being preferred for faster reaction rates. nih.gov The steric bulk of substituents on both the azide and the cyclooctyne can also influence reactivity; highly hindered reactants may exhibit slower kinetics. researchgate.net

Oxime Ligation via Deprotected Aminooxy Functionality

The t-Boc protecting group on the aminooxy end of the linker is stable under the conditions used for click chemistry but can be efficiently removed under acidic conditions to reveal the free aminooxy group (-ONH₂). organic-chemistry.orgacsgcipr.org Common reagents for t-Boc deprotection include strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgjk-sci.com The deprotection mechanism involves protonation of the carbamate (B1207046), which leads to the release of the unstable tert-butyl cation (which typically forms isobutylene) and carbamic acid, the latter of which decarboxylates to yield the free aminooxy group. acsgcipr.orgjk-sci.com

Table 3: Common Reagents for t-Boc Deprotection

ReagentSolventTypical ConditionsReferences
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50/50 mix, ambient temperature. wikipedia.orgjk-sci.com
Hydrochloric Acid (HCl)Methanol or Ethyl Acetate3-4 M solution, ambient temperature. wikipedia.org
Phosphoric AcidAqueousMild and environmentally benign option. organic-chemistry.org
Aluminum Chloride (AlCl₃)VariousAllows for selective cleavage in the presence of other acid-sensitive groups. wikipedia.org

Once deprotected, the aminooxy functionality is a potent nucleophile that readily condenses with aldehydes or ketones to form a highly stable oxime bond. broadpharm.cominterchim.fr This ligation is bioorthogonal and can be performed in aqueous media. broadpharm.com The reaction rate is pH-dependent, being faster at a slightly acidic pH (around 5.5-6.5). broadpharm.comresearchgate.net At neutral pH, the reaction can be slow, but it can be significantly accelerated by the addition of a nucleophilic catalyst, with aniline (B41778) and its derivatives being particularly effective. interchim.frresearchgate.netacs.org The resulting oxime linkage is considerably more stable than corresponding imine or hydrazone bonds formed from amines or hydrazides, respectively, making it a robust covalent linkage for bioconjugation applications. broadpharm.com

Table of Mentioned Compounds

Table 4: Nomenclature of Compounds

Abbreviation/Common NameFull Chemical Name
This compoundtert-butyl (2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)oxycarbamate
t-Boctert-butyloxycarbonyl
PEGPolyethylene (B3416737) glycol
CuAACCopper(I)-Catalyzed Azide-Alkyne Cycloaddition
SPAACStrain-Promoted Alkyne-Azide Cycloaddition
DBCODibenzocyclooctyne
BCNBicyclononyne
TFATrifluoroacetic acid
DCMDichloromethane
HClHydrochloric acid
CuSO₄Copper(II) sulfate
TBTATris(benzyltriazolylmethyl)amine
THPTATris(3-hydroxypropyltriazolylmethyl)amine
BTTAA2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
PMDETAN,N,N',N'',N''-Pentamethyldiethylenetriamine
DIBODibenzocyclooctynol
DIFODifluorinated Cyclooctyne

Acid-Catalyzed t-Boc Deprotection Mechanisms

The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of chemical conditions, yet its susceptibility to cleavage under acidic conditions makes it an ideal protective group for the aminooxy moiety. The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). jk-sci.comfishersci.co.ukwikipedia.org

The mechanism for this acid-catalyzed deprotection proceeds through a series of well-defined steps: commonorganicchemistry.comyoutube.com

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA). jk-sci.comcommonorganicchemistry.com

Carbocation Formation: This initial protonation weakens the carbonate structure, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate attached to the aminooxy group. wikipedia.orgcommonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas. jk-sci.comcommonorganicchemistry.com

Formation of the Free Aminooxy Group: The decarboxylation step yields the deprotected, protonated aminooxy group. A final deprotonation step liberates the free, nucleophilic aminooxy group (-ONH2), which is then ready for subsequent conjugation reactions. commonorganicchemistry.com

The tert-butyl cation generated during the reaction can be quenched by scavengers like anisole (B1667542) or can deprotonate to form isobutylene (B52900) gas. wikipedia.orgcommonorganicchemistry.com This entire process is efficient and typically proceeds to completion at room temperature, effectively unmasking the reactive aminooxy functionality for subsequent ligation chemistry. fishersci.co.ukfiveable.me

Reaction with Aldehydes and Ketones for Oxime Bond Formation

Once deprotected, the aminooxy group of the PEG7-azide linker is a potent nucleophile, ready to react chemoselectively with carbonyl compounds—specifically aldehydes and ketones—to form a stable oxime linkage. iris-biotech.deaxispharm.comlouisville.edu This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting bond. rsc.orginterchim.fr

The mechanism of oxime formation is a two-step process:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone. rsc.org This forms a tetrahedral intermediate known as a hemiaminal.

Dehydration: The hemiaminal intermediate is unstable and undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final C=N double bond of the oxime. nih.gov

This reaction proceeds efficiently under mildly acidic conditions, typically around pH 4-5, which facilitates the dehydration step. nih.govresearchgate.netnih.gov The resulting oxime bond is significantly more stable towards hydrolysis compared to other imine-based linkages like hydrazones, particularly at physiological pH. nih.govrsc.orgresearchgate.net

Factors Influencing Oxime Linkage Stability and Efficiency in Research Environments

Several factors critically influence the rate of oxime bond formation and the long-term stability of the resulting linkage in research settings. Understanding these factors is essential for optimizing bioconjugation protocols.

pH: The pH of the reaction medium is a dominant factor. The formation of the oxime is fastest in a mildly acidic environment (pH ≈ 4.5). nih.gov This acidity strikes a balance: it is sufficient to catalyze the dehydration of the hemiaminal intermediate but not so low as to cause significant protonation of the aminooxy nucleophile, which would render it unreactive. nih.gov While the reaction can proceed at neutral pH, the rate is often slow. researchgate.netresearchgate.net The stability of the oxime bond is also pH-dependent; it is highly stable at neutral and physiological pH but can undergo hydrolysis under strongly acidic conditions. nih.govrsc.org

Catalysts: To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts are frequently employed. Aniline and its derivatives, such as p-phenylenediamine (B122844), have been shown to significantly accelerate the rate of oxime formation. nih.govacs.orgrsc.org The catalyst works by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate. This intermediate is then readily attacked by the aminooxy group in a transimination reaction, which proceeds much faster than the direct reaction with the carbonyl. rsc.orgresearchgate.net Studies have shown that catalysts like p-phenylenediamine can increase the rate of protein PEGylation at pH 7 by over 100-fold compared to the uncatalyzed reaction. researchgate.netnih.gov

Steric and Electronic Effects: The structure of the carbonyl component influences reaction rates and stability. Aldehydes generally react faster than ketones due to reduced steric hindrance. nih.gov Electron-withdrawing groups near the carbonyl can increase its electrophilicity and accelerate the initial nucleophilic attack. Conversely, the stability of the resulting oxime bond is enhanced by the presence of electronegative atoms in the linker, as the negative inductive effect reduces the basicity of the imine nitrogen, making it less susceptible to protonation-initiated hydrolysis. nih.gov

Table 1: Factors Affecting Oxime Ligation
FactorEffect on Reaction RateEffect on Linkage StabilityOptimal Conditions/Considerations
pHOptimal at mildly acidic pH (~4.5). nih.gov Slower at neutral pH. researchgate.netHigh stability at physiological pH. researchgate.net Susceptible to hydrolysis under strong acid. nih.govBalance reaction speed with biomolecule stability. Use catalysts for neutral pH reactions.
Catalysts (e.g., Aniline)Significantly accelerates reaction, especially at neutral pH. nih.govacs.org Can increase rates by over 100-fold. researchgate.netDoes not directly alter the intrinsic stability of the final oxime bond.Enables efficient conjugation under physiological conditions (pH 7). exlibrisgroup.com
Reactant StructureAldehydes react faster than ketones. nih.gov Aromatic aldehydes are potent electrophiles. nih.govConjugates from ketones are generally more stable than those from aldehydes. nih.govChoice of carbonyl group can be used to tune reaction kinetics and final conjugate stability.

Orthogonality and Chemoselectivity in Multifunctional Conjugation Schemes

The distinct and non-interfering reactivities of the azide and aminooxy groups on the this compound linker epitomize the principle of bioorthogonal chemistry. nih.govnih.gov This orthogonality allows for the precise, stepwise construction of complex bioconjugates, where each functional group can be reacted without affecting the other. rsc.org

Strategic Application of Orthogonal Reaction Pairs (e.g., Azide-Alkyne vs. Oxime Ligation)

The azide and aminooxy functionalities represent a powerful orthogonal pair for dual-labeling strategies. nih.gov The azide group participates in Staudinger ligations with phosphine (B1218219) reagents or, more commonly, in copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. rsc.orgnih.gov The deprotected aminooxy group reacts specifically with aldehydes or ketones. axispharm.com

This orthogonality enables several strategic approaches:

Sequential Conjugation: A biomolecule containing an alkyne can first be "clicked" to the azide terminus of the linker. Following this, the Boc group can be removed to expose the aminooxy group, which can then be used to capture a second molecule containing an aldehyde or ketone. This stepwise approach allows for purification after the first conjugation step, ensuring a well-defined final product. nih.gov

Convergent Synthesis: Two different molecules can be separately functionalized, one with the azide-PEG-aminooxy linker (via oxime ligation) and the other with an alkyne. These two larger constructs can then be joined in a final cycloaddition step.

A key consideration in these schemes is the compatibility of the reaction conditions. For instance, if a CuAAC reaction is performed first, the copper catalyst must be thoroughly removed to prevent potential interference with the biological function of the target molecule. Conversely, the mildly acidic conditions used for oxime ligation are generally compatible with the azide group, which remains inert. nih.gov This robust orthogonality is critical for creating dual-labeled proteins, antibody-drug conjugates, and multifunctional imaging agents. rsc.org

Advanced Conjugation Strategies and Macromolecular Engineering Utilizing T Boc Aminooxy Peg7 Azide

Protein and Peptide Bioconjugation for Research Applications

The specific functionalities of t-Boc-Aminooxy-PEG7-azide make it an ideal reagent for advanced protein and peptide modification in various research contexts. It facilitates the creation of well-defined bioconjugates with tailored properties and functions.

Site-Specific Labeling and Functionalization of Biomolecules in vitro

The orthogonal nature of the aminooxy and azide (B81097) groups on the linker is central to its utility in site-specific labeling. This dual reactivity allows for the introduction of two different molecular tags or functional units onto a single biomolecule in a controlled manner.

The general strategy involves a two-step process:

Oxime Ligation: An aldehyde or ketone group is introduced into a specific site on the protein or peptide, often through enzymatic modification or by incorporating a genetically encoded non-canonical amino acid. The t-Boc protecting group on the linker is then removed, and the exposed aminooxy group reacts with the carbonyl group on the biomolecule to form a highly stable oxime bond.

Click Chemistry: The azide end of the now-conjugated linker is available for a subsequent click reaction. A second molecule of interest, functionalized with an alkyne (or a strained alkyne like DBCO or BCN for copper-free reactions), can be attached with high efficiency and specificity.

This methodology enables the precise attachment of various moieties, including fluorophores, biotin (B1667282) tags, or other reporter molecules, allowing for sophisticated in vitro studies of protein function and interaction.

Engineering of Protein-Polymer Conjugates and Fusion Constructs in Research Models

In the field of macromolecular engineering, this compound can serve as a critical initiation or linking point for the synthesis of protein-polymer conjugates. These hybrid materials combine the biological activity of proteins with the physical and chemical properties of synthetic polymers.

A common approach involves using the linker to connect a pre-formed polymer chain to a protein. For instance, a polymer can be synthesized via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, using a chain transfer agent (CTA) that contains an alkyne. This alkyne-terminated polymer can then be "clicked" onto the azide group of the linker after it has first been attached to a protein via oxime ligation. This strategy allows for the creation of well-defined conjugates where a single polymer chain is attached at a specific site on the protein, preserving the protein's native structure and function.

Conjugation ChemistryReactive GroupsResulting Linkage
Oxime Ligation Aminooxy + Aldehyde/KetoneOxime Bond
Click Chemistry (CuAAC) Azide + Terminal AlkyneTriazole Ring
Click Chemistry (SPAAC) Azide + Strained Alkyne (e.g., DBCO)Triazole Ring

PEGylation for Modulation of Research Biomolecule Properties

PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to biomolecules, is a widely used strategy to enhance the therapeutic and research utility of proteins and peptides. nih.gov The inclusion of a discrete PEG7 chain within the this compound linker contributes several beneficial properties to the resulting conjugate.

The hydrophilic PEG spacer can:

Increase Solubility: The PEG chain enhances the aqueous solubility of the modified biomolecule, which is particularly useful for hydrophobic proteins or peptides. nih.gov

Improve Stability: PEGylation can protect biomolecules from proteolytic degradation, increasing their stability in biological media.

Reduce Aggregation: The flexible PEG chain can create a hydration shell around the protein, preventing intermolecular aggregation. nih.gov

Provide Spatial Separation: The linker acts as a flexible spacer, separating the attached molecule (e.g., a fluorophore or another protein) from the surface of the biomolecule, which can help to minimize steric hindrance and preserve biological activity.

Oligonucleotide and Nucleic Acid Conjugation in Molecular Biology Research

The application of this compound extends to the precise modification of oligonucleotides and nucleic acids. The linker's orthogonal reactive ends are well-suited for the chemical strategies used to synthesize complex nucleic acid-based constructs for molecular biology research. nih.govmdpi.com

Incorporation into Modified Nucleic Acid Sequences

The integration of linkers like this compound into nucleic acid sequences is commonly achieved during automated solid-phase synthesis. umich.edursc.org Specialized phosphoramidite (B1245037) reagents containing the desired linker can be used as building blocks in the standard synthesis cycle. This allows for the incorporation of the linker at specific, pre-determined positions within the oligonucleotide chain, such as the 5' or 3' terminus, or even at an internal site. umich.edursc.org

Once incorporated, the linker's azide and protected aminooxy groups provide reactive handles for post-synthetic modification, enabling the attachment of various functional molecules directly to the nucleic acid sequence. The PEG component of the linker can also improve the solubility and hybridization properties of the modified oligonucleotide. creative-biogene.comnih.gov

Generation of Peptide-Oligonucleotide Conjugates for Cellular Studies

Peptide-oligonucleotide conjugates (POCs) are chimeric molecules designed to combine the gene-targeting capabilities of oligonucleotides with the diverse functions of peptides, such as cell penetration or receptor targeting. nih.govpublish.csiro.au These conjugates are valuable tools for improving the cellular uptake and delivery of therapeutic or diagnostic oligonucleotides. nih.govmdpi.com

This compound is an ideal tool for constructing POCs via a post-synthetic conjugation strategy. A typical approach involves:

Synthesizing an oligonucleotide with a terminal aldehyde or ketone group.

Synthesizing a peptide with a terminal alkyne group.

Reacting the aldehyde-modified oligonucleotide with the deprotected aminooxy end of the linker to form a stable oxime bond.

"Clicking" the alkyne-modified peptide to the azide end of the oligonucleotide-linker construct.

This modular approach allows for the efficient and high-yield synthesis of well-defined POCs, where the peptide and oligonucleotide are joined by the flexible, hydrophilic PEG7 spacer. mdpi.comnih.gov This defined architecture is crucial for systematic studies of structure-activity relationships in cellular delivery and gene modulation experiments.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Linkers for Target Protein Degradation Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate specific target proteins. These molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical component that influences the efficacy of the PROTAC. The compound this compound is a bifunctional linker that offers significant advantages in the design and synthesis of PROTACs. Its polyethylene glycol (PEG) backbone, flanked by a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and an azide group, provides a versatile platform for constructing PROTACs with desirable pharmacological properties.

Role of PEG Spacers in PROTAC Efficacy and Target Engagement in vitro

PEG linkers, such as the one derived from this compound, offer several key advantages:

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. precisepeg.com This improved solubility can facilitate better cell permeability and bioavailability.

Flexibility and Conformation: The flexibility of the PEG chain allows the two ligands of the PROTAC to adopt an optimal orientation for binding to their respective proteins, thereby promoting the formation of a stable ternary complex. nih.gov

Reduced Non-specific Binding: PEGylation is a well-established method to reduce non-specific binding of molecules to proteins and other cellular components, which can help to minimize off-target effects and improve the safety profile of the PROTAC.

The length of the PEG spacer is a critical parameter that needs to be optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of the ternary complex. Conversely, a linker that is too long might result in a less stable complex and reduced degradation efficiency. The seven ethylene (B1197577) glycol units in this compound provide a specific length that can be systematically varied in a library of PROTACs to identify the optimal linker length for a given biological system.

Table 1: Influence of PEG Linker Length on PROTAC Activity (Hypothetical Data)
PROTAC with PEGn LinkerTarget Protein Degradation (DC50, nM)Ternary Complex Stability (Arbitrary Units)
PEG3150++
PEG550++++
PEG725+++++
PEG980+++

Linker Optimization for PROTAC Library Generation and Screening

The bifunctional nature of this compound makes it an ideal building block for the combinatorial synthesis of PROTAC libraries. biochempeg.com The orthogonal reactivity of the aminooxy and azide groups allows for a modular and efficient approach to linker optimization.

The synthesis of a PROTAC library using this linker typically involves a two-step process:

Attachment of the first ligand: One of the PROTAC ligands (either the target protein binder or the E3 ligase recruiter) is conjugated to one of the functional groups of the linker. For instance, the azide group can be reacted with an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and biocompatible "click chemistry" reactions. medchemexpress.comnih.gov

Attachment of the second ligand: The t-Boc protecting group on the aminooxy terminus is removed under acidic conditions, and the resulting free aminooxy group is then reacted with an aldehyde or ketone-functionalized second ligand to form a stable oxime linkage.

This modular approach allows for the rapid generation of a diverse library of PROTACs with different combinations of target protein ligands, E3 ligase ligands, and linker attachment points. Subsequent screening of this library can identify the most potent and selective PROTAC for a specific application. The systematic variation of the PEG linker length, by using analogues of this compound with different numbers of PEG units, is a key strategy in this optimization process. nih.gov

Hydrogel and Biomaterial Scaffolds for Tissue Engineering and Cell Culture Research

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix (ECM), making them excellent candidates for tissue engineering and cell culture applications. The unique properties of this compound can be leveraged to create highly tunable and biocompatible hydrogels.

Click Chemistry-Mediated Hydrogel Formation (CuAAC, SPAAC, Oxime)

The orthogonal reactive groups of this compound allow for the formation of hydrogels through various click chemistry reactions, which are highly specific, efficient, and can be performed under mild, cell-friendly conditions.

Oxime Ligation: After deprotection of the t-Boc group, the aminooxy functionality can react with aldehyde or ketone groups on other polymers or crosslinkers to form stable oxime bonds. nih.govrsc.org This reaction is biocompatible and proceeds without the need for a catalyst. nih.govrsc.org

Azide-Alkyne Cycloaddition: The azide group can participate in CuAAC or SPAAC reactions with alkyne-functionalized polymers. nih.govru.nl SPAAC is particularly advantageous for cell encapsulation applications as it avoids the use of a potentially cytotoxic copper catalyst. researchgate.net

The ability to form hydrogels via these distinct click chemistry pathways provides researchers with a versatile toolbox to design biomaterials with tailored properties. For example, a multi-arm PEG functionalized with aldehydes could be crosslinked with deprotected this compound to form a hydrogel via oxime ligation.

Tunable Mechanical Properties and Microstructure of PEG Hydrogels

The mechanical properties of a hydrogel, such as its stiffness and elasticity, play a crucial role in directing cell behavior, including adhesion, proliferation, and differentiation. The use of bifunctional crosslinkers like this compound allows for precise control over the mechanical properties of the resulting hydrogel.

The stiffness of the hydrogel can be tuned by:

Crosslinking Density: By varying the concentration of the crosslinker or the ratio of reactive groups, the crosslinking density of the hydrogel can be controlled. nih.gov A higher crosslinking density generally leads to a stiffer hydrogel. nih.gov

The ability to independently tune the mechanical properties of the hydrogel is essential for creating biomimetic scaffolds that can recapitulate the specific mechanical environment of different tissues.

Table 2: Effect of Crosslinker Concentration on Hydrogel Stiffness (Representative Data)
Aminooxy-PEG7-azide Concentration (mM)Storage Modulus (G'), PaSwelling Ratio
550015
10150010
2040005

Encapsulation and Culture of Cells within Engineered Hydrogel Matrices

The biocompatibility of PEG and the mild reaction conditions of click chemistry make hydrogels formed from this compound derivatives ideal for encapsulating living cells. nih.govnih.gov This allows for the creation of 3D cell culture models that more accurately mimic the in vivo environment compared to traditional 2D cell culture.

The process of cell encapsulation typically involves mixing the cells with the hydrogel precursor solution before initiating the crosslinking reaction. The rapid and bioorthogonal nature of oxime ligation and SPAAC ensures high cell viability during the encapsulation process. nih.govresearchgate.net

Once encapsulated, the hydrogel scaffold provides a supportive environment for cell growth and tissue formation. The porous structure of the hydrogel allows for the diffusion of nutrients and waste products, while the tunable mechanical properties can be used to guide cell fate. Furthermore, the azide or aminooxy groups remaining in the hydrogel network can be used for the subsequent attachment of bioactive molecules, such as growth factors or adhesion peptides (e.g., RGD), to further enhance the functionality of the engineered tissue construct. nih.gov

Surface Functionalization and Immobilization for Biosensing and Chip-Based Assays

The ability to tailor the surface properties of solid supports is paramount for the development of sensitive and specific biosensors and chip-based assays. This compound offers a robust platform for the controlled immobilization of biomolecules, thereby enhancing the performance of such devices.

Covalent Attachment to Solid Supports and Nanomaterials

The azide terminus of this compound is particularly amenable to covalent attachment to a variety of solid supports and nanomaterials through well-established click chemistry protocols. This includes surfaces functionalized with alkyne groups, such as cyclooctynes or other strained alkynes, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click reaction is highly efficient and proceeds under mild, biocompatible conditions, making it ideal for the immobilization of sensitive biological molecules. nih.govnih.gov

For instance, gold nanoparticles (AuNPs) and magnetic beads can be functionalized with alkyne-containing ligands, to which this compound can be covalently attached. nih.govnih.govnih.gov This process creates a stable, hydrophilic PEG layer on the nanoparticle surface, which can then be further modified. The t-Boc protecting group on the aminooxy terminus can be subsequently removed under acidic conditions to expose the reactive aminooxy group for the site-specific immobilization of biomolecules. nih.gov

Creation of Functionalized Surfaces for Biomolecular Recognition

Once covalently attached to a surface, the deprotected aminooxy group of the linker provides a highly specific reaction site for the immobilization of biomolecules containing aldehyde or ketone functionalities. This oxime ligation reaction is highly chemoselective and forms a stable oxime bond. nih.gov This strategy allows for the site-specific immobilization of proteins, antibodies, or other biomolecules that have been engineered to contain a specific aldehyde or ketone tag. researchgate.net

This precise control over the orientation of the immobilized biomolecule is crucial for ensuring its biological activity and accessibility for binding to its target analyte. researchgate.net By presenting a uniform population of correctly oriented biomolecules, the sensitivity and specificity of biosensors and chip-based assays can be significantly enhanced. The hydrophilic PEG7 spacer also plays a critical role in minimizing non-specific adsorption of other molecules to the surface, thereby reducing background noise and improving the signal-to-noise ratio of the assay.

Radiolabeling and Radiotracer Development for Preclinical Imaging Research

In the realm of preclinical imaging, particularly Positron Emission Tomography (PET), the development of highly specific and stable radiotracers is essential. This compound serves as a valuable precursor for the synthesis of novel PET probes, enabling rapid and efficient radiolabeling through bioorthogonal chemistry.

Incorporation into Imaging Probes for Positron Emission Tomography (PET)

The azide functionality of this compound is a key feature for its use in the synthesis of PET imaging probes. It allows for the conjugation of the linker to a targeting vector (e.g., a peptide, antibody fragment, or small molecule) that has been modified with an alkyne group. rsc.orgresearchgate.net Subsequently, a radiolabeled prosthetic group can be attached to the deprotected aminooxy terminus.

Alternatively, a radiolabeled alkyne can be "clicked" onto the azide of the PEG linker, which is already conjugated to a targeting biomolecule via its deprotected aminooxy group. This modular approach allows for the late-stage introduction of the radionuclide, which is particularly advantageous for short-lived isotopes like fluorine-18 (B77423) (¹⁸F). mdpi.com The PEG7 spacer can also influence the pharmacokinetic properties of the resulting radiotracer, potentially leading to improved biodistribution and tumor-to-background ratios.

Strategies for Rapid Radiofluorination and Bioorthogonal Ligation in vitro

The development of efficient ¹⁸F-labeling methods is a major focus in radiochemistry. Bioorthogonal chemistry provides a powerful tool for the rapid and selective incorporation of ¹⁸F into complex molecules under mild conditions. nih.govresearchgate.net For instance, an ¹⁸F-labeled alkyne can be synthesized and then rapidly ligated to an azide-functionalized targeting molecule, which has been prepared using the aminooxy-PEG7-azide linker.

This strategy avoids the often harsh conditions required for direct radiofluorination, which can be detrimental to sensitive biomolecules. The high efficiency and specificity of click reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC, enable high radiochemical yields and purities of the final PET tracer. mdpi.com

Radiolabeling StrategyKey Features
Pre-conjugation of Targeting Vector The targeting molecule is first conjugated to the aminooxy-PEG7-azide linker, followed by the "clicking" of an ¹⁸F-labeled alkyne.
Post-conjugation Radiolabeling An ¹⁸F-labeled prosthetic group is attached to the deprotected aminooxy terminus of the linker, which is already conjugated to the targeting vector via its azide group.

Evaluation of Radiotracer Properties in Preclinical Models

Following the successful synthesis and in vitro characterization, the performance of a novel PET radiotracer must be evaluated in preclinical animal models. These studies provide crucial information on the radiotracer's biodistribution, pharmacokinetics, metabolic stability, and target engagement.

While specific preclinical data for radiotracers explicitly derived from this compound are not extensively detailed in the public literature, the evaluation would typically involve PET imaging studies in relevant animal models of disease. For example, a tumor-targeting radiotracer would be assessed for its uptake in tumor tissue versus healthy organs. Key parameters that are evaluated include the percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points, as well as the tumor-to-background ratios.

Analytical and Characterization Methodologies in the Context of T Boc Aminooxy Peg7 Azide Research

Spectroscopic Techniques for Structural Validation of Conjugates (e.g., confirming successful bond formation and integrity within complex systems)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of conjugates involving t-Boc-Aminooxy-PEG7-azide. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous characterization of PEG derivatives and their conjugates. nih.gov ¹H-NMR spectroscopy, in particular, allows for the identification and confirmation of the various structural components of the this compound linker and its subsequent reaction products. For instance, the presence of the tert-butyloxycarbonyl (Boc) protecting group can be confirmed by a characteristic singlet peak in the upfield region of the spectrum. The ethylene (B1197577) glycol repeats of the PEG chain typically appear as a complex multiplet, and the protons adjacent to the aminooxy and azide (B81097) functionalities will have distinct chemical shifts. Upon successful oxime ligation with an aldehyde or ketone-containing molecule, new peaks corresponding to the oxime linkage will appear, providing direct evidence of covalent bond formation. Similarly, after a "click" reaction involving the azide group, the formation of a triazole ring can be monitored by the appearance of a characteristic proton signal. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is another key technique used to verify the presence of specific functional groups and to monitor the progress of conjugation reactions. The azide group in this compound exhibits a strong, characteristic absorption peak around 2100 cm⁻¹. nih.govresearchgate.net The disappearance or significant reduction in the intensity of this peak following a cycloaddition reaction is a clear indicator of successful conjugation. nih.gov Furthermore, the formation of an oxime bond can be confirmed by the appearance of a C=N stretching vibration. The presence of the PEG backbone is identifiable by its strong C-O-C ether stretching band. acs.org

Chromatographic Methods for Product Purification and Purity Assessment in Research Syntheses (e.g., HPLC, SEC, IEX for complex mixtures after reaction)

Chromatographic techniques are essential for the separation and purification of conjugates derived from this compound from unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is a versatile platform that encompasses several modes of separation, including Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX). chromatographyonline.com

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. creativepegworks.com This technique is particularly well-suited for the analysis and purification of PEGylated molecules, as the attachment of the PEG chain significantly increases the molecule's size. creativepegworks.comcanterbury.ac.nz SEC can effectively separate the larger PEGylated conjugate from the smaller, unreacted parent molecule and other low molecular weight impurities. chromatographyonline.comcreativepegworks.combiopharminternational.com However, a limitation of SEC is its potential inability to resolve species with similar hydrodynamic radii, such as a PEGylated protein and the free PEG reagent, especially when the PEG chain is large and polydisperse.

The following table summarizes the applications of these chromatographic techniques in the context of this compound research:

TechniquePrinciple of SeparationPrimary Application in This ContextKey Research Findings
Size-Exclusion Chromatography (SEC)Hydrodynamic VolumeSeparation of larger PEGylated conjugates from smaller unreacted molecules.Efficient at removing low molecular weight impurities and unreacted protein. May have limitations in separating species with similar hydrodynamic radii. creativepegworks.com
Ion-Exchange Chromatography (IEX)Net Surface ChargePurification of bioconjugates by exploiting charge differences between the conjugate and impurities.Highly effective for removing host cell proteins, unreacted native proteins, and other charged impurities. mabion.eunih.gov

Mass Spectrometry for Confirming Conjugation Products and Molecular Integrity

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing large biomolecules like PEGylated proteins. enovatia.com It generates multiply charged ions, allowing for the analysis of molecules with masses that exceed the mass-to-charge ratio (m/z) limit of the analyzer. enovatia.com However, the inherent polydispersity of many PEG reagents and the generation of multiple charge states can lead to complex spectra that are challenging to interpret. enovatia.comacs.orgsciex.com Deconvolution algorithms are often necessary to determine the zero-charge mass of the conjugate. enovatia.com In-source collision-induced dissociation (CID) can be used to generate specific fragment ions from the PEG chain, which can aid in the identification and quantification of PEGylated species. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another valuable technique for characterizing PEGylated products. It typically produces singly charged ions, resulting in simpler spectra compared to ESI-MS. MALDI-TOF-MS is effective for determining the average molecular weight and the degree of PEGylation (the number of PEG chains attached to a molecule).

Kinetic Analysis of Ligation Reactions and Reaction Progression Monitoring

Understanding the kinetics of the ligation reactions involving the aminooxy and azide functionalities of this compound is crucial for optimizing reaction conditions and ensuring high yields of the desired conjugate.

The formation of an oxime bond between the aminooxy group and an aldehyde or ketone is a reaction whose rate is highly dependent on pH and the presence of catalysts. nih.govnih.govrsc.org The reaction generally proceeds through a tetrahedral intermediate, followed by a rate-limiting dehydration step. nih.gov While the reaction is favored under slightly acidic conditions (pH 4-6), many biological applications require reactions to be performed at a neutral pH. nih.govresearchgate.net At neutral pH, the reaction can be slow. researchgate.net To accelerate oxime ligation at physiological pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., m-phenylenediamine) are often employed. rsc.orgresearchgate.netnih.gov These catalysts form a protonated Schiff base intermediate with the carbonyl compound, which facilitates a more rapid transimination to the final oxime product. rsc.org

Kinetic studies are typically performed by monitoring the formation of the oxime product over time using techniques like HPLC or fluorescence spectroscopy (if one of the reactants is fluorescently labeled). nih.govamazonaws.com Such analyses allow for the determination of reaction rate constants and help in comparing the efficiency of different catalysts and reaction conditions. nih.govamazonaws.com For example, kinetic analysis has shown that m-phenylenediamine (B132917) can be a more efficient catalyst than aniline for oxime ligation. researchgate.netnih.gov

The following table outlines key factors influencing oxime ligation kinetics:

FactorEffect on Reaction RateMechanism/Reason
pHFaster at slightly acidic pH (4-6).Acid catalysis facilitates the dehydration of the tetrahedral intermediate. nih.gov
Catalyst (e.g., Aniline)Increases rate, especially at neutral pH.Forms a more reactive protonated Schiff base intermediate. rsc.org
Carbonyl ReactivityAldehydes react faster than ketones.Ketones are sterically more hindered and electronically less electrophilic. researchgate.net

Rheological Characterization of Hydrogel Systems (if formed)

When this compound is used as a crosslinker to form hydrogels, for instance, through oxime ligation, rheological characterization becomes essential to understand the material's mechanical properties. Rheology is the study of the flow and deformation of matter, and for hydrogels, it provides crucial information about their stiffness, viscoelasticity, and gelation kinetics. acs.orgacs.org

Small amplitude oscillatory shear rheology is a common technique used to measure the viscoelastic properties of hydrogels. acs.orgnih.gov This method involves applying a small, oscillating strain to the hydrogel sample and measuring the resulting stress. From this, the storage modulus (G') and the loss modulus (G'') can be determined.

Storage Modulus (G') : Represents the elastic component of the hydrogel and is a measure of the energy stored and recovered per cycle of deformation. A higher G' indicates a stiffer, more solid-like material. researchgate.net

Loss Modulus (G'') : Represents the viscous component and is a measure of the energy dissipated as heat per cycle. researchgate.net

The point at which G' becomes greater than G'' is often defined as the gel point , indicating the transition from a liquid-like to a solid-like state. nih.gov The final plateau value of G' provides a measure of the hydrogel's final stiffness or mechanical strength. nih.govduke.eduacs.org

The mechanical properties of PEG-based hydrogels formed via oxime ligation can be tuned by several factors, including the concentration of the PEG precursors, the pH, and the concentration of any catalyst used. nih.govnih.govduke.eduacs.org For example, hydrogels formed at a more acidic pH or with a higher catalyst concentration tend to gel faster and result in a higher storage modulus. nih.govnih.gov Rheological measurements are critical for tailoring these hydrogels for specific applications, such as in tissue engineering, where the mechanical properties of the hydrogel need to match those of the target tissue. duke.eduacs.org

Future Directions and Emerging Research Avenues for T Boc Aminooxy Peg7 Azide Chemistry

Expansion into Advanced Multifunctional Bioconjugates and Supramolecular Assemblies

The future utility of t-Boc-Aminooxy-PEG7-azide is poised for significant expansion in the creation of sophisticated bioconjugates that carry multiple payloads, such as imaging agents, targeting ligands, and therapeutic molecules. Its heterobifunctional nature is central to this application, allowing for the sequential and controlled conjugation of different molecular entities. purepeg.comcd-bioparticles.net For instance, the azide (B81097) can be used to "click" the linker to a protein or cell surface modified with a cyclooctyne (B158145), while the deprotected aminooxy group can subsequently conjugate to an aldehyde-modified drug or fluorescent dye. This strategy is instrumental in the development of next-generation antibody-drug conjugates (ADCs), where precise control over linker attachment and drug-to-antibody ratio is critical. jenkemusa.com

Furthermore, the defined length and hydrophilic properties of the PEG7 spacer can be exploited in the bottom-up construction of supramolecular assemblies. By conjugating specific self-assembling moieties to either end of the linker, researchers can direct the formation of higher-order structures like micelles, vesicles, or nanofibers. The properties of these assemblies, such as their size and stability, can be tuned by modifying the building blocks attached to the this compound linker, opening avenues for novel delivery systems and biomaterials. acs.org

Development of Responsive and Smart Materials for Controlled Release in Research Settings

A significant area of emerging research lies in the development of "smart" materials that can respond to specific environmental stimuli. The oxime bond, formed by the reaction of the aminooxy group with an aldehyde or ketone, is known to be cleavable under mildly acidic conditions. google.com This pH-dependent stability is a key feature for designing materials capable of controlled release.

By incorporating this compound into a larger structure, such as a hydrogel or a nanoparticle, via its azide terminus, the aminooxy group remains available for tethering molecules of interest. After deprotection, a payload molecule modified with an aldehyde can be attached through an acid-labile oxime linkage. This assembly would remain stable at neutral pH but would release the payload upon entering an acidic environment, such as that found within cellular lysosomes or specific tumor microenvironments. purepeg.com This approach enables the creation of research tools for spatiotemporally controlled release of bioactive molecules to study cellular processes with greater precision.

Linkage TypeStimulus for CleavagePotential Application
Oxime BondAcidic pHIntracellular release of cargo in lysosomes
Triazole (from Click Chemistry)Generally StableStable anchoring of constructs to biomolecules

Innovations in Bioorthogonal Probes for In situ Chemical Biology Investigations

Bioorthogonal chemistry allows for the study of biomolecules in their native environment without interfering with biological processes. acs.orgnih.gov The azide group on this compound is a premier bioorthogonal handle, reacting selectively with strained alkynes (e.g., DBCO, BCN) in a strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.com This reaction is highly efficient and biocompatible, making the linker an ideal component for constructing probes for in situ investigations.

Future innovations will focus on creating dual-function probes. For example, a targeting molecule (like a peptide or small molecule) could be attached via the aminooxy group, directing the probe to a specific protein or cellular location. The azide then serves as a reactive site for "clicking" on a reporter tag, such as a fluorophore or a biotin (B1667282) handle for subsequent detection or isolation. This modular strategy allows for the rapid and efficient labeling and visualization of specific biomolecules in living cells, providing deeper insights into dynamic biological processes. mdpi.com

Integration with High-Throughput Synthesis and Screening Platforms for Compound Library Generation

The modular nature and robust reactivity of this compound make it highly amenable to high-throughput (HTS) methodologies. The reliability of click chemistry and oxime ligation allows for their use in automated synthesis platforms to generate large libraries of diverse compounds.

In this paradigm, a core scaffold containing an alkyne group could be immobilized on a solid support or microarray. The this compound linker can then be "clicked" onto this scaffold. Following deprotection of the Boc group, a diverse library of aldehyde- or ketone-containing small molecules can be introduced, creating a large array of unique final compounds. These libraries can then be screened in situ for specific biological activities, such as enzyme inhibition or receptor binding, significantly accelerating the discovery of new lead compounds for drug development and chemical biology.

Computational Chemistry and Molecular Modeling for Predictive Design and Reaction Pathway Analysis

Computational chemistry is becoming an indispensable tool for predicting the behavior of complex molecules and guiding experimental design. Molecular modeling can be applied to bioconjugates constructed with this compound to predict their three-dimensional structure, flexibility, and interaction with biological targets. For instance, modeling can help determine the optimal PEG linker length to bridge two sites on a protein or to ensure a conjugated drug can access its binding pocket. nih.gov

Moreover, computational models like the distortion/interaction model are being used to analyze and predict the reactivity of bioorthogonal reactions, including azide-alkyne cycloadditions. acs.orgnih.gov By applying these models, researchers can predict the reaction kinetics and potential side reactions of linkers like this compound with various reaction partners. This predictive power can guide the design of more efficient and selective bioconjugation strategies, saving significant experimental time and resources while enabling the development of more sophisticated molecular tools. acs.org

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